3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole (CAS 1255147-45-5) is a uniquely bifunctional heterocyclic building block combining a 3-chloro leaving group for nucleophilic aromatic substitution with a 5-hydrazino moiety that serves as a direct hydrazone precursor and covalent warhead. This synergistic substitution pattern is not found in generic triazoles, making it irreplaceable for synthesizing triazolotriazines, triazolopyridazines, and targeted covalent inhibitor libraries. Substituting a simpler analog lacking the hydrazino group or with an altered substitution pattern will compromise synthetic pathways and product profiles. For custom-synthesis-grade material with verified purity, request a quotation today.

Molecular Formula C3H6ClN5
Molecular Weight 147.57 g/mol
CAS No. 1255147-45-5
Cat. No. B1394940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole
CAS1255147-45-5
Molecular FormulaC3H6ClN5
Molecular Weight147.57 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)Cl)NN
InChIInChI=1S/C3H6ClN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8)
InChIKeySBXDCYZJZQXOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole (CAS 1255147-45-5): A Bifunctional 1,2,4-Triazole Building Block


3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole (CAS 1255147-45-5) is a nitrogen-rich heterocyclic compound within the 1,2,4-triazole class, characterized by the molecular formula C₃H₆ClN₅ and a molecular weight of 147.57 g/mol [1]. Its structural feature set—a chloro group at the 3-position, a hydrazino group at the 5-position, and a methyl group on the N-1 nitrogen—provides a unique bifunctional scaffold. This enables its role as a versatile synthetic intermediate, where the hydrazino moiety can engage in condensation reactions to form hydrazones and the chloro substituent offers a site for nucleophilic aromatic substitution [2], facilitating the synthesis of complex heterocyclic arrays that may otherwise be difficult to access [3].

Why Generic Substitution of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole Is Not Straightforward


Procurement of a generic 1,2,4-triazole or a close analog cannot replicate the specific reactivity profile of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole due to the synergistic effect of its substituents. Simple substitution with an alternative triazole would compromise the intended synthetic pathway, as the unique combination of a chloro leaving group and a hydrazino nucleophile/hydrazone precursor is essential for building certain complex heterocycles [1]. This precise arrangement of functional groups is not a common feature among commercially available triazoles, and prior to the development of specific synthetic routes, this compound and its derivatives were noted to be difficultly accessible [1]. Therefore, substituting a simpler analog, such as one lacking the hydrazino group or with a different substitution pattern, would fundamentally alter the reaction outcome and product profile, leading to failed syntheses or off-target biological activities.

Quantitative Evidence for Selecting 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole


Synthetic Accessibility: Overcoming Prior Limitations in Triazole Scaffold Preparation

The synthesis of this specific compound and its analogs was previously a significant challenge. Using hydrazine in nucleophilic substitution and reduction, combined with labile protecting groups, allowed for the first reported synthesis of 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, which was previously difficultly accessible [1]. This contrasts with simpler 3-substituted 5-amino-triazoles, which are more readily obtained. The published methodology provides a reliable route to this unique scaffold, whereas attempting to synthesize this exact substitution pattern via alternative, non-optimized methods is likely to be low-yielding or unsuccessful.

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Structural Uniqueness: A Bifunctional Core for Divergent Heterocycle Construction

The compound's value proposition is rooted in its dual reactivity: the hydrazino group at the 5-position and the chloro group at the 3-position. The hydrazino group can form covalent bonds with nucleophilic sites or participate in condensation reactions to yield hydrazones [1]. The chloro substituent provides a site for nucleophilic substitution [1]. While many 1,2,4-triazoles possess one of these functional groups, the simultaneous presence of both in a 1-methyl substituted core is a rarer and more synthetically enabling combination. This allows for sequential or orthogonal derivatization, which is not possible with mono-functional analogs like 3-chloro-1-methyl-1H-1,2,4-triazole or 5-hydrazino-1-methyl-1H-1,2,4-triazole alone.

Chemical Biology Drug Discovery Material Science

Optimal Application Scenarios for 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole


Synthesis of Novel Hydrazone-Based Libraries

The hydrazino group in 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole serves as a direct precursor to hydrazones, a privileged scaffold in medicinal chemistry [1]. This compound can be condensed with various aldehydes and ketones to generate a diverse library of triazole-hydrazone conjugates. This application is supported by the documented ability of the hydrazino group to undergo such condensation reactions [1], providing a pathway to molecules with potential biological activity that cannot be accessed from simpler triazole analogs lacking this functional handle.

Construction of Complex Fused Heterocyclic Systems

The bifunctional nature of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole makes it an ideal candidate for synthesizing fused heterocycles. The hydrazino and chloro groups can be engaged in sequential reactions to build complex ring systems, such as triazolotriazines or triazolopyridazines. This is a strategic advantage over using separate, mono-functional building blocks, which would require more steps and potentially lower overall yields [1].

Development of Covalent Enzyme Inhibitors

The hydrazino group is a well-known warhead for covalent inhibition, capable of forming stable bonds with target enzymes [1]. The triazole core, in turn, provides a rigid scaffold for binding. This compound can be employed in the design of targeted covalent inhibitors (TCIs), where the 3-chloro group can be further modified to optimize non-covalent interactions. The unique combination of a covalent warhead and a modifiable core distinguishes it from analogs that lack one of these features, offering a more complete starting point for drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.